molecular formula C57H101N3O18 B1235020 Guanidylfungin B CAS No. 94116-20-8

Guanidylfungin B

Cat. No.: B1235020
CAS No.: 94116-20-8
M. Wt: 1116.4 g/mol
InChI Key: DVNBCGGJVDKDQA-UCNQLLDXSA-N
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Description

Guanidylfungin B is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Antifungal Applications Guanidylfungin B, identified from Streptomyces sp. A3265, demonstrates potent antifungal activity against a variety of plant pathogenic fungi. It shows biocontrolling effects against ginseng root rot and damping-off disease, which are common in ginseng and other crops. This substance, along with guanidylfungin A and methyl guanidylfungin A, is responsible for the strong antimicrobial activity observed against various plant pathogens and bacteria, making it significant in agricultural and botanical research (Minh et al., 2015).

Genetic Research and Epigenetic Regulation Guanidyl-rich DNA sequences are known to form G-quadruplex structures, which are implicated in key genomic functions like transcription, replication, and epigenetic regulation. These structures are associated with genome stability and have numerous connections to cancer biology, making them a subject of interest in genetic and epigenetic research (Spiegel et al., 2020).

Structural and Thermodynamic Research The substitution of guanine to inosine in DNA and RNA duplexes, a modification observed in sequences containing this compound, is used to study structural and thermodynamic properties of nucleic acids. This substitution is optimally suited to probe structural and thermodynamic effects of single H-bonds and atomic groups, contributing to a deeper understanding of nucleic acid behavior (Krepl et al., 2013).

Biomolecular Interaction Research The interaction of guanidyl-functionalized compounds with biomolecules, like phosphopeptides, is another area of scientific interest. Guanidyl-functionalized graphene is used for the selective enrichment of phosphopeptides, including multiphosphopeptides with consecutive phosphorylated residues, which is essential in proteomic research and the study of biological processes (Xu et al., 2014).

Metabolic and Cellular Research Studies on the metabolism of free guanidine in bacteria revealed that many members of the ykkC motif RNA, which sense and respond to guanidine, commonly control the expression of proteins functioning as guanidine carboxylases and guanidine transporters. This indicates the biological relevance of free guanidine and its role in cellular processes, highlighting another potential research application of this compound (Nelson et al., 2017).

Properties

CAS No.

94116-20-8

Molecular Formula

C57H101N3O18

Molecular Weight

1116.4 g/mol

IUPAC Name

3-[[(10E,20E)-15-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-3,5,7,9,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-19-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C57H101N3O18/c1-31(15-12-10-11-13-22-60-56(58)59)23-36(6)53-35(5)17-14-16-34(4)52(72)38(8)45(65)26-41(62)24-40(61)25-42-27-47(67)54(73)57(75,78-42)30-48(68)33(3)18-20-43(63)37(7)46(66)28-44(64)32(2)19-21-49(39(9)55(74)77-53)76-51(71)29-50(69)70/h15-16,19,21,32-33,35-49,52-54,61-68,72-73,75H,10-14,17-18,20,22-30H2,1-9H3,(H,69,70)(H4,58,59,60)/b21-19+,31-15+,34-16+

InChI Key

DVNBCGGJVDKDQA-UCNQLLDXSA-N

Isomeric SMILES

CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C/CCCCCN=C(N)N)/C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)\C

SMILES

CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C

Canonical SMILES

CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C

Synonyms

guanidylfungin B

Origin of Product

United States

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